An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide
Introduction
4-amino-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The therapeutic efficacy and safety profile of any drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and pharmacological activity.[3] This guide provides a comprehensive overview of the core physicochemical properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, with a focus on the experimental methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
The sulfonamide functional group imparts specific chemical characteristics that influence properties such as acidity, solubility, and crystal packing.[4] A thorough understanding and precise measurement of these attributes are paramount in the early stages of drug discovery to mitigate the risk of late-stage attrition.[3][5] This guide will delve into the "why" and "how" of characterizing 4-amino-N-(2-methoxyethyl)benzenesulfonamide, providing both theoretical grounding and practical, field-proven experimental protocols.
Molecular Identity and Structure
A clear definition of the molecule's structure is the foundation of any physicochemical characterization.
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Chemical Name: 4-amino-N-(2-methoxyethyl)benzenesulfonamide
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Molecular Formula: C9H14N2O3S
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Molecular Weight: 230.29 g/mol [6]
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Chemical Structure:
Caption: Chemical structure of 4-amino-N-(2-methoxyethyl)benzenesulfonamide.
Key Physicochemical Properties and Their Determination
The following sections detail the critical physicochemical parameters and the standardized methodologies for their assessment.
Aqueous Solubility
Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.[7]
Expected Properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide: Sulfonamides can exhibit a wide range of solubilities, which are highly dependent on the nature of their substituents. The presence of both an amino group (basic) and a sulfonamide group (acidic) suggests that the solubility of this compound will be pH-dependent.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[7][8]
Principle: An excess of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
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Preparation: Add an excess amount of 4-amino-N-(2-methoxyethyl)benzenesulfonamide to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[9]
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][10]
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Sample Collection and Preparation: Withdraw aliquots of the suspension at various time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing). Immediately filter the samples through a 0.45 µm filter to remove undissolved solids.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments once equilibrium is confirmed.
Caption: Workflow for equilibrium solubility determination.
Melting Point (Tfus)
Importance: The melting point is a fundamental thermal property that provides an indication of a compound's purity and is critical for the characterization of its solid-state form. A sharp melting range typically signifies a high degree of purity.
Expected Properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide: Crystalline organic solids generally have distinct melting points. For context, the related compound 4-(2-Aminoethyl)benzenesulfonamide has a reported melting point of 150-152 °C.[11]
This is the standard method described in major pharmacopeias for melting point determination.[12][13][14]
Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and completely melts are recorded as the melting range.
Step-by-Step Methodology:
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Sample Preparation: Ensure the sample of 4-amino-N-(2-methoxyethyl)benzenesulfonamide is finely powdered and thoroughly dried.[13]
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Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.[13]
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Measurement: Place the capillary tube into a calibrated melting point apparatus. Heat the apparatus to a temperature approximately 5-10°C below the expected melting point.
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Heating Rate: Begin heating at a constant rate of 1 °C/minute.[13][14]
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Observation and Recording: Record the temperature at the onset of melting (the point at which the substance begins to collapse) and the temperature at which the substance is completely molten (the clear point).[13] The melting point is reported as this range.
Caption: Workflow for capillary melting point determination.
Acid-Base Dissociation Constant (pKa)
Importance: The pKa value(s) indicate the strength of acidic or basic functional groups in a molecule. For 4-amino-N-(2-methoxyethyl)benzenesulfonamide, the aromatic amino group will have a basic pKa, and the sulfonamide group will have an acidic pKa. These values are crucial as they determine the extent of ionization at a given pH, which in turn profoundly affects solubility, absorption, and interaction with biological targets.[15][16]
Expected Properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide: For sulfonamides, the acidic pKa of the sulfonamide group typically falls in the range of 5-7.5, while the aromatic amino group will have a basic pKa.[15]
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][17][18]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
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Solution Preparation: Prepare a solution of 4-amino-N-(2-methoxyethyl)benzenesulfonamide of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]
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Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[18] Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.
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Titration for Basic pKa: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.
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Titration for Acidic pKa: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point or by calculating the second derivative of the titration curve, where the peak corresponds to the equivalence point.[15]
Caption: Workflow for pKa determination by potentiometric titration.
Summary of Physicochemical Properties
| Property | Importance in Drug Development | Recommended Experimental Method |
| Aqueous Solubility | Governs dissolution, absorption, and bioavailability. | Shake-Flask Method (Equilibrium) |
| Melting Point | Indicator of purity and solid-state form stability. | Capillary Method |
| pKa | Determines ionization state, influencing solubility, permeability, and target binding. | Potentiometric Titration |
Implications for Drug Development
A comprehensive physicochemical profile of 4-amino-N-(2-methoxyethyl)benzenesulfonamide is essential for informed decision-making throughout the drug development pipeline. The interplay of solubility, pKa, and solid-state properties will guide formulation strategies, predict in vivo behavior, and help in the design of more effective and safer drug candidates. For instance, understanding the pH-dependent solubility profile is critical for developing an oral dosage form that ensures adequate dissolution in the varying pH environments of the gastrointestinal tract. Similarly, the pKa values will inform potential salt formation strategies to enhance solubility and stability.
Conclusion
The systematic evaluation of the physicochemical properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, as outlined in this guide, provides the foundational data necessary for its progression as a potential drug candidate. Adherence to standardized, robust methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery and development. The principles and protocols described herein offer a framework for the comprehensive characterization of this and other novel sulfonamide-based compounds.
References
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